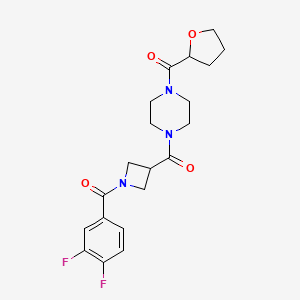

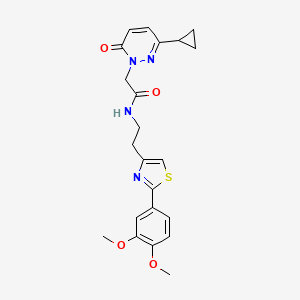

![molecular formula C14H11ClN2OS B2642492 1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone CAS No. 866049-70-9](/img/structure/B2642492.png)

1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone” is a potent insecticide acting on nicotinic acetylcholine receptors (nAChRs). It can be used to control a broad range of lepidoptera .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A study has investigated the crystal structure of a biologically active compound with a similar structure, based on the molecular conformation and the supramolecular packing in terms of intermolecular interactions .

Molecular Structure Analysis

The molecular formula of this compound is C6H8ClN5O2S . It has a complex structure involving a 1,3-thiazol-5-yl group and an indol-3-yl group, both attached to an ethanone group .

Chemical Reactions Analysis

The degradation of similar compounds in buffers at different pH and temperature levels has been investigated in laboratory studies . Different hydrolysis products were found to form under alkaline and acidic conditions .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 249.68 g/mol . Most neonicotinoids, including this compound, are water-soluble and break down slowly in the environment .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research involving novel 1H-indole derivatives, which include structures related to the compound , has demonstrated significant antimicrobial activity. These compounds were synthesized and evaluated for their antibacterial and antifungal properties against various pathogens. The antimicrobial activity assessments revealed that these derivatives exhibit notable efficacy against both Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger and Candida albicans. This suggests the compound's potential utility in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Anti-Breast Cancer Potential

Another study focused on thiazolyl derivatives, related to the core structure of the compound, explored their synthesis and evaluated their antitumor activities against MCF-7 tumor cells. This research highlighted the potential of these derivatives as anti-breast cancer agents, with some compounds demonstrating promising activities in comparison to standard drugs such as vinblastine sulfate and cisplatin. The findings indicate the compound's relevance in the search for novel cancer therapeutics (Polycyclic Aromatic Compounds, 2021).

Antiviral and Antibacterial Activity of Hybrids

Investigations into isatin thiazoline hybrids, incorporating structural motifs similar to the compound in focus, have been conducted to assess their dual inhibitory effects on HIV-1 reverse transcriptase. These studies were aimed at designing and synthesizing derivatives to explore their biological activities against the virus, revealing that modifications in the thiazoline ring influence the compounds' effectiveness. This research underscores the potential application of such compounds in developing dual-function inhibitors against HIV-1, showcasing the broad applicability of these chemical frameworks in antiviral drug development (Journal of Enzyme Inhibition and Medicinal Chemistry, 2016).

Mechanism of Action

This compound, like other neonicotinoids, binds to nicotinic acetylcholine receptors of a cell. In insects, these receptors are limited to the CNS. While low to moderate activation of these receptors causes nervous stimulation, high levels overstimulate and block the receptors causing paralysis and death .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS/c1-9(18)12-8-17(7-10-6-16-14(15)19-10)13-5-3-2-4-11(12)13/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTCSRMVGWPTFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC3=CN=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

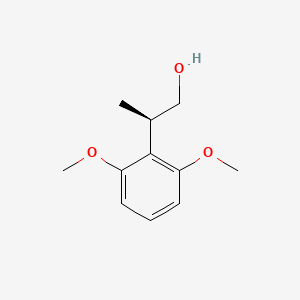

![Dimethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B2642410.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2642411.png)

![1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2642414.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-mesitylacetamide](/img/structure/B2642415.png)

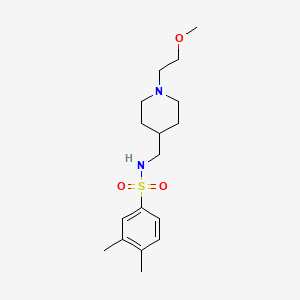

![4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2642420.png)

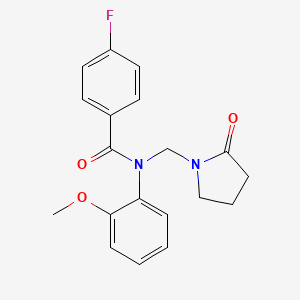

![3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2642424.png)

methanone](/img/structure/B2642429.png)

![4-[(Difluoromethyl)sulfanyl]benzaldehyde](/img/structure/B2642430.png)

![Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate;dihydrochloride](/img/structure/B2642431.png)